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molecular formula C7H11ClO3 B8780637 Ethyl 3-chloro-2-oxopentanoate CAS No. 50774-87-3

Ethyl 3-chloro-2-oxopentanoate

Cat. No. B8780637
M. Wt: 178.61 g/mol
InChI Key: ZJYHNBMVJPEIQZ-UHFFFAOYSA-N
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Patent
US07700634B2

Procedure details

Sodium ethoxide (0.68 g, 9.94 mmol) was added portionwise to a mixture of ethyldichloroacetate (1.22 ml, 9.94 mmol) and diethyl ether (10 ml) under ice-water cooling and the resulting mixture was stirred at 0° C. for 30 minutes. Propionaldehyde (0.79 ml, 10.93 mmol) was then added and the reaction mixture allowed to warm to room temperature slowly and stirring continued for 72 hours. The reaction mixture was then poured onto water (10 ml) and extracted with diethyl ether (2×15 ml). The organic layers were combined, dried over magnesium sulfate, and concentrated in vacuo to yield crude 3-chloro-2-oxo-pentanoic acid ethyl ester (1.8 g) which was used in the next step without further purification.
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
1.22 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.79 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O-:1][CH2:2][CH3:3].[Na+].C(O[C:8](=[O:12])[CH:9]([Cl:11])Cl)C.[CH:13](=[O:16])CC.[CH2:17](OCC)[CH3:18]>>[CH2:2]([O:1][C:13](=[O:16])[C:8](=[O:12])[CH:9]([Cl:11])[CH2:17][CH3:18])[CH3:3] |f:0.1|

Inputs

Step One
Name
Quantity
0.68 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
1.22 mL
Type
reactant
Smiles
C(C)OC(C(Cl)Cl)=O
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)OCC
Step Two
Name
Quantity
0.79 mL
Type
reactant
Smiles
C(CC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature slowly
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 72 hours
Duration
72 h
ADDITION
Type
ADDITION
Details
The reaction mixture was then poured onto water (10 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×15 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(C(C(CC)Cl)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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